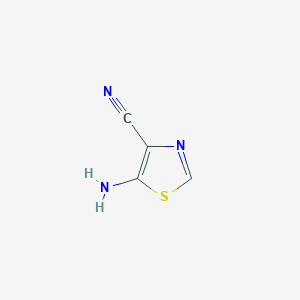

5-Amino-1,3-thiazole-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3N3S |

|---|---|

Molecular Weight |

125.15 g/mol |

IUPAC Name |

5-amino-1,3-thiazole-4-carbonitrile |

InChI |

InChI=1S/C4H3N3S/c5-1-3-4(6)8-2-7-3/h2H,6H2 |

InChI Key |

ZCZQTYANSLFOOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1,3 Thiazole 4 Carbonitrile and Its Congeners

Foundational Synthetic Routes to the 1,3-Thiazole-4-carbonitrile System

The construction of the 1,3-thiazole-4-carbonitrile core has been achieved through several established synthetic pathways. These methods often involve the reaction of key precursors that undergo cyclization to form the desired heterocyclic system.

Multi-Step Synthesis Approaches from Established Precursors

Traditional methods for synthesizing the thiazole (B1198619) ring often involve multi-step sequences. A common approach is the Hantzsch thiazole synthesis and its variations, which involves the reaction of α-haloketones with thioamides. While versatile, these methods can require harsh reaction conditions and may produce byproducts, necessitating extensive purification.

Another foundational route is the Cook-Heilbron synthesis, which is particularly relevant for the preparation of 5-aminothiazoles. This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates. wikipedia.orgpharmaguideline.com This method is advantageous as it proceeds under mild conditions and offers a direct route to 5-amino substituted thiazoles. For instance, the reaction of an α-aminonitrile with carbon disulfide first forms a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization to yield the 5-aminothiazole derivative. wikipedia.org

Cyclocondensation Reactions Employing Key Starting Materials

Cyclocondensation reactions are a cornerstone in the synthesis of thiazole derivatives. These reactions typically involve the formation of the thiazole ring in a single step from acyclic precursors. A prominent example is the reaction between compounds containing a reactive methylene (B1212753) group, an aldehyde, and a source of sulfur, often elemental sulfur, in the presence of a base. researchgate.net

For the synthesis of 5-amino-1,3-thiazole-4-carbonitrile, a key cyclocondensation strategy involves the reaction of malononitrile, an aldehyde, and elemental sulfur in the presence of a suitable base. This method provides a direct and efficient route to the target molecule.

Below is a table summarizing key starting materials and the resulting thiazole derivatives from cyclocondensation reactions.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Base/Catalyst | Product |

| Aldehyde | 2-Amino-2-cyanoacetamide | Elemental Sulfur | Base | 5-Amino-4-carboxamidthiazoles |

| Malononitrile | Aromatic Aldehyde | Phenylhydrazine (B124118) | Various Catalysts | 5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles |

| 3-Amino-1,2,4-triazole | Malononitrile | Aromatic Aldehyde | NaOH | 5-Amino-7-aryl-7,8-dihydro- wikipedia.orgresearchgate.netmdpi.comtriazolo[4,3-a]-pyrimidine-6-carbonitriles |

Advancements in Reaction Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its analogs. These advancements focus on one-pot reactions, catalyst-free conditions, the use of green solvents, and microwave-assisted synthesis.

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering several advantages such as operational simplicity, reduction in reaction steps, and higher atom economy. researchgate.net For the synthesis of 5-amino-thiazole derivatives, MCRs typically involve the condensation of an aldehyde, a cyano-containing active methylene compound, and a sulfur source. researchgate.net

A notable example is the one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles through a tandem Knoevenagel-cyclocondensation reaction of aromatic aldehydes, malononitrile, and phenylhydrazine derivatives. nih.govresearchgate.net This approach allows for the efficient construction of complex heterocyclic systems in a single step.

| Reaction Type | Reactants | Product | Advantages |

| Three-Component | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | 5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles | High yields, short reaction times, atom economy |

| Three-Component | Aldehyde, 2-Amino-2-cyanoacetamide, Elemental Sulfur | Fully substituted 5-amino-4-carboxamidthiazoles | Operational simplicity, rapid access to functionalized thiazoles |

Application of Catalyst-Free Conditions and Green Solvents

The development of catalyst-free synthetic methods and the use of green solvents are key aspects of sustainable chemistry. Several protocols for the synthesis of 5-amino-thiazole derivatives have been reported that proceed efficiently without the need for a catalyst. For instance, the three-component reaction of aromatic aldehydes, malononitrile, and phenylhydrazine can be carried out in environmentally benign solvents like water and ethanol (B145695) at room temperature. nih.govresearchgate.net

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has gained significant attention due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including this compound and its congeners.

The application of microwave irradiation can significantly accelerate the rate of cyclocondensation reactions, leading to the rapid formation of the thiazole ring. For example, the synthesis of 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives has been achieved in good yields under solvent-free conditions using microwave heating. mdpi.com This method offers a green and efficient alternative to conventional heating methods. mdpi.com

| Synthetic Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several hours | Moderate | Reflux in solvent |

| Microwave Irradiation | Minutes | Good to Excellent | Solvent-free or in minimal solvent |

Regioselective and Stereoselective Control in this compound Synthesis

Achieving control over the regiochemistry (the specific placement of functional groups) and stereochemistry (the three-dimensional arrangement of atoms) is paramount in synthesizing complex and biologically active molecules.

Regioselective Control refers to the ability to direct a reaction to form one specific constitutional isomer over others. In thiazole synthesis, this is crucial for determining the substitution pattern on the heterocyclic ring.

Hantzsch Thiazole Synthesis : This is a classic method for thiazole formation. The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. rsc.org While condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively, performing the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and their isomers, 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org This change in regioselectivity highlights the importance of reaction parameters in controlling the outcome. rsc.org

Cook-Heilbron Thiazole Synthesis : This method is inherently regioselective for the formation of 5-aminothiazoles. wikipedia.org The reaction involves the condensation of α-aminonitriles with reagents like carbon disulfide under mild conditions, specifically directing the placement of the amino group at the C5 position of the thiazole ring. wikipedia.org

Modified Gewald Reaction : The Gewald reaction, traditionally used for synthesizing 2-aminothiophenes, can be modified to produce thiazoles with high regioselectivity. nih.gov It has been observed that the substitution pattern on the α-carbon of the starting nitrile determines the reaction pathway. nih.gov When the α-carbon bears an alkyl or aryl substituent, the reaction selectively yields a 2-substituted thiazole instead of the corresponding aminothiophene. nih.gov

Stereoselective Control involves controlling the formation of stereoisomers. This is particularly important when the target molecule contains chiral centers.

Substrate-Controlled Synthesis : Stereoselectivity can be achieved when the chirality of the starting material dictates the stereochemical outcome of the reaction. A chemo- and stereoselective synthesis of substituted thiazoles has been reported where the geometry of an alkene in the starting material, a pent-1-en-4-yn-3-ol derivative, is preserved in the final thiazole product. nih.govacs.org

Chiral Auxiliaries : A chiral auxiliary is an optically active group temporarily incorporated into a synthesis to direct the formation of a single enantiomer. wikipedia.orgyoutube.com This strategy is a cornerstone of asymmetric synthesis. youtube.com Auxiliaries like oxazolidinones or camphorsultam can be attached to a non-chiral reactant, influencing subsequent reactions to proceed with high diastereoselectivity. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recycled. youtube.com The synthesis of chiral polyaminothiazoles on a solid support represents an application of this principle, where chiral building blocks are used to construct the final products. nih.gov

Table 2: Strategies for Regio- and Stereocontrol in Thiazole Synthesis

| Control Type | Method | Principle | Outcome |

|---|---|---|---|

| Regioselective | Hantzsch Synthesis (pH control) | Altering reaction conditions (neutral vs. acidic) changes the nucleophilicity of the thiourea (B124793) nitrogens, directing cyclization. rsc.org | Selective formation of 2-aminothiazoles or a mixture with 2-iminodihydrothiazoles. rsc.org |

| Regioselective | Cook-Heilbron Synthesis | The reaction mechanism involving α-aminonitriles inherently leads to cyclization that places the amino group at C5. wikipedia.org | Specific synthesis of 5-aminothiazoles. wikipedia.org |

| Stereoselective | Substrate Control | The existing stereochemistry of the starting material (e.g., alkene geometry) directs the approach of reagents. nih.govacs.org | Formation of a specific stereoisomer of the thiazole product. nih.govacs.org |

| Stereoselective | Chiral Auxiliaries | A recoverable chiral molecule is temporarily attached to the substrate to create a diastereomeric intermediate that reacts stereoselectively. wikipedia.orgyoutube.com | Asymmetric synthesis of a single enantiomer of the target molecule. youtube.com |

Chemical Transformations and Derivatization Strategies for 5 Amino 1,3 Thiazole 4 Carbonitrile

Functionalization of the Amino Group (–NH₂) at the 5-Position

The amino group at the 5-position of the thiazole (B1198619) ring is a key site for derivatization. It can readily undergo reactions typical of primary aromatic amines, enabling the introduction of a variety of functional groups and the extension of the molecular framework.

Another important reaction is the formation of Schiff bases through condensation with aldehydes. This reaction provides a pathway to a wide array of imine derivatives, which can be further modified or used as intermediates in more complex synthetic sequences.

Furthermore, the amino group can be a nucleophile in substitution reactions . For example, it can be involved in the formation of urea (B33335) and thiourea (B124793) derivatives by reacting with isocyanates and isothiocyanates, respectively. These transformations are valuable for creating libraries of compounds with potential biological activities.

Reactions Involving the Nitrile Group (–CN) at the 4-Position

The nitrile group at the 4-position is another key functional handle that can be transformed into various other groups, significantly expanding the synthetic utility of the 5-Amino-1,3-thiazole-4-carbonitrile core.

Hydrolysis of the nitrile group can lead to the corresponding carboxylic acid or amide, depending on the reaction conditions. This transformation is fundamental for introducing acidic or amide functionalities, which can alter the solubility and binding properties of the resulting molecules.

Reduction of the nitrile group provides access to aminomethyl derivatives. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting primary amine can then be further functionalized.

The nitrile group can also participate in cycloaddition reactions . For example, it can react with azides in a [3+2] cycloaddition to form tetrazole rings. mdpi.com This reaction is a powerful tool for constructing new heterocyclic systems fused to or substituted on the thiazole core. Additionally, the Dimroth rearrangement can be employed for the synthesis of various fused heterocyclic systems. nih.gov

Chemical Modifications and Substituent Introduction on the Thiazole Ring System

While the amino and nitrile groups are the most reactive sites, the thiazole ring itself can undergo chemical modifications, although this is often more challenging. Electrophilic aromatic substitution reactions can potentially introduce substituents onto the ring, but the directing effects of the existing amino and nitrile groups, as well as the inherent reactivity of the thiazole ring, must be considered. The presence of the electron-donating amino group and the electron-withdrawing nitrile group influences the regioselectivity of such reactions. The important feature of the thiazole ring is the presence of the sp2 sulfur atom which has a larger size than carbon, nitrogen, or oxygen, and its ability to engage in donating nσ → σ* interaction (σ-holes) with the lone pairs of neighbouring heteroatoms. nih.gov

Synthesis of Novel Heterocyclic Systems Incorporating the 1,3-Thiazole-4-carbonitrile Moiety

A significant application of this compound is its use as a precursor for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of its functional groups allows for the construction of polycyclic structures with diverse biological activities.

Fused Thiazole Derivatives (e.g., thiazoloquinolines, thiazolopyridines)

The amino group of this compound is a key nucleophile in condensation reactions with various bifunctional electrophiles to construct fused ring systems. For example, reaction with α,β-unsaturated ketones or their equivalents can lead to the formation of thiazolopyridines . Similarly, condensation with appropriate precursors can yield thiazoloquinolines . mdpi.com These fused systems are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. nih.govnih.govrsc.orgresearchgate.net

A general strategy involves the reaction of the aminothiazole with a compound containing two electrophilic centers that can react sequentially with the amino group and a suitable atom on the thiazole ring or its substituent to form a new ring. Microwave-assisted synthesis has been shown to be an efficient method for preparing such fused systems, often leading to higher yields and shorter reaction times. nih.gov

Spirocyclic Compounds Integrating the Thiazole Core

The synthesis of spirocyclic compounds, where a single atom is the junction of two rings, is a growing area of interest in drug discovery. beilstein-journals.org this compound and its derivatives can be utilized in the construction of spiro-heterocycles. For example, the amino group can participate in multi-component reactions that lead to the formation of a spiro center. researchgate.net

One approach involves a three-component reaction of an isatin, an amino acid, and the thiazole derivative, leading to the formation of spirooxindoles. researchgate.net Another strategy could involve the functionalization of the thiazole ring with a suitable group that can undergo an intramolecular cyclization to form a spirocyclic system. For instance, a side chain introduced at the 5-amino position could be designed to react with the 4-position of the thiazole ring, although this would require careful design of the precursor.

Utilization as a Versatile Synthon and Building Block in Complex Molecule Synthesis

Due to its multiple reactive sites, this compound is considered a versatile synthon and a valuable building block in the synthesis of complex molecules. wikipedia.org Its utility extends beyond the synthesis of fused heterocycles to being a key component in multi-component reactions and the construction of peptidomimetics and other complex scaffolds. nih.gov

The combination of a nucleophilic amino group and an electrophilic nitrile group (after activation or transformation) within the same molecule allows for a variety of synthetic strategies. For instance, it can be used in domino reactions where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity.

The thiazole ring itself is a key structural motif in many natural products and pharmaceuticals, including vitamin B1 (thiamine). wikipedia.org By using this compound as a starting material, chemists can access a wide range of thiazole-containing target molecules with potential applications in medicinal chemistry and materials science.

Investigations into the Biological Activities of 5 Amino 1,3 Thiazole 4 Carbonitrile Derivatives

Anticancer Research

Derivatives of 5-amino-1,3-thiazole-4-carbonitrile have been a focal point of anticancer drug discovery, with numerous studies exploring their cytotoxic effects, enzymatic inhibition, and mechanisms of cellular intervention.

In vitro Cytotoxicity Profiling against Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. These in vitro studies are crucial for identifying promising candidates for further development.

One study reported the synthesis of a series of thiazole (B1198619) derivatives and their subsequent evaluation for cytotoxic activity against various human cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and liver cancer (HepG2). The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), demonstrated potent anticancer activity. For instance, one of the synthesized compounds exhibited IC50 values of 4.7 µg/mL, 4.8 µg/mL, and 11 µg/mL against HCT-116, MCF-7, and HepG2 cell lines, respectively. ekb.eg

In another investigation, newly synthesized 1,3,4-thiadiazole (B1197879) derivatives were tested for their in vitro cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The compounds displayed a broad spectrum of anticancer activity, with IC50 values ranging from 2.34 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2 cells. mdpi.com Furthermore, some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which incorporate a thiazole ring, were identified as highly active cytotoxic agents against a panel of six human cancer cell lines. nih.govresearchgate.net

Table 1: In vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative (CP1) | HCT-116 (Colon) | 4.7 | ekb.eg |

| Thiazole Derivative (CP1) | MCF-7 (Breast) | 4.8 | ekb.eg |

| Thiazole Derivative (CP1) | HepG2 (Liver) | 11 | ekb.eg |

| Thiazole Derivative (CP2) | HCT-116 (Colon) | 9.5 | ekb.eg |

| Thiazole Derivative (CP2) | MCF-7 (Breast) | 9.6 | ekb.eg |

| Thiazole Derivative (CP2) | HepG2 (Liver) | 18 | ekb.eg |

| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast) | 2.34 - 91.00 | mdpi.com |

| 1,3,4-Thiadiazole Derivatives | HepG2 (Liver) | 3.13 - 44.87 | mdpi.com |

Modulators of Specific Enzyme Targets (e.g., EGFR, PI3K, HER-2, DHFR, MetAP, COX)

The anticancer activity of this compound derivatives is often attributed to their ability to modulate the activity of specific enzymes that are critical for cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR): Several studies have identified thiazole derivatives as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cancer development. For instance, benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have been designed and evaluated as EGFR-TK inhibitors. One compound, in particular, demonstrated a high inhibitory activity against EGFR-TK with a 70.58% enzyme inhibition. nih.gov The rationale behind this approach is the structural similarity of the thiazole-containing scaffolds to the adenine (B156593) portion of ATP, enabling them to competitively bind to the ATP-binding pocket of EGFR-TK. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for anticancer therapies. Novel 1,3,5-triazine (B166579) derivatives have been synthesized and shown to be potent inhibitors of PI3K/mTOR, with one compound exhibiting significant activity against the PI3Kα isoform. nih.gov This inhibition of the PI3K pathway can lead to reduced tumor growth, as demonstrated in xenograft mouse models. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpression of HER2 is a key driver in certain types of aggressive breast cancer. Pyrrolotriazine derivatives have been developed as dual inhibitors of both EGFR and HER2. These compounds are hypothesized to extend into the ribose-phosphate portion of the ATP binding pocket, thereby enhancing their binding affinity and inhibitory activity. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition can lead to cell death. Thiazole-containing compounds have been investigated as DHFR inhibitors. For example, a new class of inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton has been synthesized and evaluated, with some compounds showing activity several times more potent than the standard drug methotrexate. nih.gov Molecular modeling studies have indicated that the thiazole scaffold can fit into the DHFR pocket, with moieties like thiourea (B124793) acting as an anchor. nih.gov

Methionine Aminopeptidase (MetAP): While specific studies on this compound derivatives as MetAP inhibitors are limited, the broader class of heterocyclic compounds continues to be explored for its potential to inhibit this enzyme, which is essential for post-translational modification of proteins.

Cyclooxygenase (COX): COX enzymes, particularly COX-2, are involved in inflammation and have been implicated in carcinogenesis. Thiazole derivatives have been identified as selective inhibitors of COX-2. For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were found to be potent and orally active COX-2 inhibitors. nih.gov Similarly, certain pyrimidine-5-carbonitrile derivatives have demonstrated potent COX-2 inhibitory activity with IC50 values in the submicromolar range. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Thiazole and Related Heterocyclic Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzothiazole Derivatives | EGFR-TK | 70.58% enzyme inhibition | nih.gov |

| 1,3,5-Triazine Derivatives | PI3Kα/mTOR | Significant inhibition, reduced tumor volume in vivo | nih.gov |

| Pyrrolotriazine Derivatives | EGFR/HER2 | Dual inhibitors with potent activity | nih.govresearchgate.net |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | DHFR | 2.7 times more active than methotrexate | nih.gov |

| 5,6-diarylimidazo[2,1-b]thiazole | COX-2 | Potent and selective inhibitors | nih.gov |

| Pyrimidine-5-carbonitriles | COX-2 | IC50 values in the submicromolar range | nih.gov |

Mechanisms of Cellular Intervention (e.g., cell cycle arrest, apoptosis induction)

Beyond enzyme inhibition, derivatives of this compound exert their anticancer effects through various mechanisms at the cellular level, most notably by inducing cell cycle arrest and apoptosis (programmed cell death).

A series of synthesized thiazole derivatives were shown to cause cell cycle arrest at the G2/M phase and induce pre-G1 apoptosis in leukemia HL-60 cells. One promising compound from this series also led to a four-fold increase in the concentration of caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.net Similarly, other 1,3,4-thiadiazole derivatives have been reported to induce cell cycle arrest at the G2/M phase in breast cancer MCF-7 cells. mdpi.com

Further investigations into the mechanisms of action revealed that certain thiazole derivatives can induce apoptosis through both intrinsic and extrinsic pathways by activating caspases-8, -9, and -3. frontiersin.org The induction of apoptosis is a critical mechanism for eliminating cancer cells, and the ability of these compounds to trigger this process highlights their therapeutic potential.

Antimicrobial Potentials

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies reporting their efficacy against a range of bacteria and fungi.

Antibacterial Efficacy Studies

The antibacterial activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, novel thiazole derivatives demonstrated selective and potent antibacterial activity against a panel of multidrug-resistant Gram-positive pathogens, including vancomycin-resistant Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 64 µg/mL. However, these compounds showed weak activity against Gram-negative bacteria. mdpi.com

Other research has focused on the development of thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. Several of these compounds exhibited better MIC values than the standard antibiotic moxifloxacin (B1663623) against Staphylococcus aureus. nih.gov

Table 3: Antibacterial Activity of Selected Thiazole Derivatives

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative 2b | Vancomycin-resistant S. aureus | Not specified, but profound activity reported | mdpi.com |

| Thiazole Derivatives | Staphylococcus aureus | 1 - 64 | mdpi.com |

| Thiazolin-4-one Derivatives | Staphylococcus aureus | Better than moxifloxacin | nih.gov |

| Benzo[d]thiazole Derivatives | Gram-positive & Gram-negative bacteria | 50 - 75 | nih.gov |

Antifungal Efficacy Studies

The antifungal potential of this compound derivatives has also been a subject of investigation. A number of 1,3,4-thiadiazole derivatives have been reported to possess antifungal activity. For instance, one study revealed that a specific 1,3,4-thiadiazole derivative was a potent antifungal agent against various Candida species, including azole-resistant isolates, with MIC100 values (the minimum concentration that inhibits 100% of fungal growth) ranging from 8 to 96 μg/ml. nih.gov

Another study on 5-amino-2-mercapto-1,3,4-thiadiazole derivatives reported their antifungal activity against three strains of fungi, including Candida albicans. researchgate.net The search for new antifungal agents is critical due to the rise of drug-resistant fungal infections, and thiazole-based compounds represent a promising avenue for the development of new therapies.

Table 4: Antifungal Activity of Selected Thiazole Derivatives

| Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | 8 - 96 (MIC100) | nih.gov |

| Benzo[d]thiazole Derivatives | Aspergillus niger | 50 - 75 | nih.gov |

| 5-amino-2-mercapto-1,3,4-thiadiazole derivatives | Candida albicans | Activity reported | researchgate.net |

Anti-inflammatory and Analgesic Properties

Derivatives of the 5-aminothiazole scaffold have been investigated for their ability to modulate inflammatory pathways and alleviate pain. These investigations often involve assessing their interaction with key enzymes and mediators involved in the inflammatory cascade.

Cyclooxygenase (COX-1/COX-2) Inhibition Assays

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The two main isoforms, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). While extensive research has been conducted on various thiazole-containing compounds, specific data on the direct inhibitory effects of this compound derivatives on COX-1 and COX-2 are not extensively detailed in publicly available literature. However, studies on structurally related compounds provide insight. For instance, research on 2-amino-tetrahydrobenzo[b]thiophene derivatives, which also feature an amino group attached to a sulfur-containing heterocyclic ring, showed they could reduce levels of COX-2 as part of their anti-inflammatory mechanism. nih.gov The anti-inflammatory effects of many thiazole derivatives are often attributed to their ability to inhibit COX enzymes, suggesting a promising avenue for future specific assays on this compound derivatives. nih.gov

Attenuation of Inflammatory Mediators (e.g., PGE₂, TNF-α, IL-6)

A key mechanism of anti-inflammatory action is the reduction of pro-inflammatory mediators. Research has shown that derivatives of related heterocyclic structures can significantly decrease the production of these molecules.

For example, a study on 2-aminoacyl-1,3,4-thiadiazole derivatives, which share a similar structural motif with the 5-aminothiazole core, demonstrated potent inhibition of prostaglandin (B15479496) E2 (PGE₂) biosynthesis, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov In a lipopolysaccharide (LPS)-stimulated macrophage cell line, the most promising of these compounds also modulated the production of Interleukin-6 (IL-6) and PGE₂. nih.gov

Similarly, investigations into 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives revealed their ability to reverse elevated levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α), as well as the inflammatory mediator PGE₂ in LPS-stimulated cells. nih.gov Another study on 1,3-thiazole derivatives noted their capacity to inhibit LPS-induced TNF-α release. academie-sciences.fr These findings suggest that this compound derivatives could likely exert anti-inflammatory effects by attenuating these critical mediators.

Table 1: Effect of Related Thiazole/Thiadiazole Derivatives on Inflammatory Mediators This table is interactive. You can sort and filter the data.

| Compound Class | Mediator Inhibited | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aminoacyl-1,3,4-thiadiazoles | PGE₂, IL-6 | J774A.1 macrophages | Potent inhibition of PGE₂ biosynthesis (nanomolar IC₅₀). | nih.gov |

| 2-Amino-tetrahydrobenzo[b]thiophenes | IL-1β, IL-6, TNF-α, PGE₂, COX-2 | RAW 264.7 cells | Reversed elevated levels of pro-inflammatory cytokines. | nih.gov |

| 1,3-Thiazole Derivatives | TNF-α | LPS-stimulated cells | Documented inhibition of LPS-induced TNF-α release. | academie-sciences.fr |

Anticonvulsant Activities

The central nervous system activity of thiazole derivatives has been a significant area of research, with many compounds demonstrating potential as anticonvulsant agents.

Evaluation in Seizure Models (e.g., MES, scPTZ)

The anticonvulsant potential of new chemical entities is commonly evaluated using standard preclinical models, primarily the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is considered a model for myoclonic seizures and helps identify compounds that affect T-type calcium channels or enhance GABAergic neurotransmission.

Several series of thiazole and related thiadiazole derivatives have shown significant activity in these models. academie-sciences.frekb.eg For instance, certain thiazole-bearing 4-thiazolidinones displayed excellent anticonvulsant effects in both MES and scPTZ models. nih.gov In one study, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened, with one derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), emerging as a particularly active compound in both MES and scPTZ tests. medscape.com

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives in Preclinical Models This table is interactive. You can sort and filter the data.

| Compound Series | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| Thiazole-bearing 4-Thiazolidinones | MES & scPTZ | Three compounds showed excellent activity in both models. | nih.gov |

| 3-Aryl amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines | MES & scPTZ | Most compounds showed protection from MES seizures; one was active in the scPTZ test. | academie-sciences.fr |

| Thiazolidin-4-one substituted thiazoles | MES & scPTZ | Compound PTT6 was identified as the most active derivative in the series. | medscape.com |

| 5-Amino-1,3,4-thiadiazole derivatives | MES & PTZ | Some derivatives showed 61-78% inhibition in the MES test. | nih.gov |

Other Documented Biological Engagements (e.g., enzyme inhibition, DNA interaction)

Beyond anti-inflammatory and anticonvulsant effects, the 5-aminothiazole scaffold and its isosteres are implicated in a variety of other biological interactions, including enzyme inhibition and interaction with DNA.

Enzyme Inhibition:

Prolyl Oligopeptidase (PREP): A series of 5-aminothiazole-based ligands were identified as potent modulators of the protein-protein interaction functions of PREP, an enzyme linked to neurodegenerative diseases, while being weak inhibitors of its proteolytic activity. rsc.org

Carbonic Anhydrase (CA) and Cholinesterases: In a study of 2-aminothiazole (B372263) derivatives, compounds showed significant inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For example, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was the best inhibitor against hCA II, AChE, and BChE in the series.

5-Aminoimidazole-4-carboxamide Ribotide (AICAR) Transformylase: This enzyme, involved in purine (B94841) biosynthesis, has been shown to be inhibited by various compounds, and its inhibition is a target for anti-inflammatory drugs.

DNA Interaction:

DNA Gyrase: Certain 4,5'-bithiazole (B13884804) derivatives have been identified as inhibitors of the bacterial enzyme DNA gyrase B, which is a validated target for developing new antibacterial agents. This indicates that thiazole-based structures can be designed to interact with the ATP-binding site of this crucial enzyme.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective therapeutic agents. Several SAR studies on 5-aminothiazole derivatives and related compounds have provided valuable insights.

For Anticonvulsant Activity: In studies of thiazolidin-4-one substituted thiazoles, the nature and position of substituents on the phenyl rings were found to be critical for anticonvulsant potency. medscape.com The presence of an electron-withdrawing group, such as a nitro group at the para-position of the phenyl ring at position 2 of the thiazolidinone core (as in compound PTT6), was associated with high activity. medscape.com For 1,3,4-thiadiazole derivatives, it was noted that compounds with electron-withdrawing groups generally showed better potency than those with electron-donating groups. ekb.eg

For Anti-inflammatory Activity: SAR studies on 2-aminothiazole derivatives have shown that the nature of the substituent at the 2-amino position and the 4-aryl group significantly influences anti-inflammatory effects. For example, in a series of 4-arylthiazole acetic acid derivatives, a 4-chlorophenyl group at position 4 combined with a phenylamino (B1219803) or diethylamino group at position 2 resulted in compounds with strong anti-inflammatory activity and reduced ulcerogenic effects. medscape.com

For Enzyme Inhibition: In the case of 2-aminothiazole derivatives as enzyme inhibitors, the substitution on the phenyl ring at the 4-position of the thiazole core played a key role. Halogen substitutions (chloro and bromo) were found to confer potent inhibitory activity against carbonic anhydrases and cholinesterases.

These SAR studies highlight that modifications to the peripheral substituents around the core thiazole or thiadiazole ring system are a viable strategy for fine-tuning the biological and pharmacological profile of these compounds, allowing for the optimization of a desired therapeutic response while potentially minimizing off-target effects. nih.gov

Influence of Substituent Nature and Position on Efficacy

The biological efficacy of aminothiazole derivatives is highly dependent on the nature and placement of various substituents on both the thiazole ring and its appended functionalities. Studies on related compounds, such as 2-[(pyrimidin-4-yl)amino}-1,3-thiazole-5-carbonitriles and 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, reveal critical structure-activity relationships (SAR).

Research into 2-[(pyrimidin-4-yl)amino}-1,3-thiazole-5-carbonitrile derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase has demonstrated that modifications to the lead structures can significantly enhance inhibitory activity and improve pharmacokinetic profiles. nih.gov One particular derivative, designated 3m, emerged from these modifications with an optimal balance of potent KDR (VEGFR-2) inhibition, favorable intravenous and oral pharmacokinetics, and reduced affinity for the hERG channel, which is a critical factor for cardiac safety. nih.gov

In a different series of compounds, 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines were evaluated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). SAR analysis highlighted the crucial role of the C5-substituent on the pyrimidine (B1678525) core. The presence of a C5-carbonitrile group was found to be particularly important for achieving high potency and selectivity for CDK9. acs.org For instance, replacing the C5-carbonitrile with a hydroxyl group in one analog resulted in a more than 150-fold loss in CDK9 inhibitory activity and abolished activity against other kinases like CDK2 and CDK7. acs.org

Furthermore, studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors showed that introducing substituents at the 3-position of the benzoic acid moiety, such as a 2-halo- or 2-methoxy-benzyloxy group, maintained potent CK2 inhibition while significantly increasing antiproliferative activity against cancer cell lines. nih.gov This indicates that substituents on phenyl rings attached to the core thiazole structure play a vital role in modulating biological effects.

Table 1: Selected Kinase Inhibitory Data for Thiazole Derivatives Note: The following data is for structurally related compounds, not this compound itself.

| Compound Class | Target Kinase | Key Substituent for Activity | Observed IC50/Activity | Reference |

| Pyridine- and pyridazine-carboxylic acid derivatives | CK2α / CK2α' | Azabenzene analogs | IC50 = 0.014-0.017µM (CK2α) / 0.0046-0.010µM (CK2α') | nih.gov |

| 3-Benzyloxy-substituted benzoic acid derivatives | CK2α / CK2α' | 2-Halo- or 2-methoxy-benzyloxy group | IC50 = 0.014-0.016µM (CK2α) / 0.0088-0.014µM (CK2α') | nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | C5-carbonitrile | GI50 = 40-90 nM (HCT-116 cells) | acs.org |

| 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile | VEGFR-2 (KDR) | Optimized pyrimidine/thiazole substitutions | Potent inhibition and good PK profile | nih.gov |

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For aminothiazole carbonitrile derivatives, several key pharmacophoric elements have been identified through structural biology and SAR studies, primarily in the context of kinase inhibition.

Thiazole Ring : The thiazole ring itself serves as a crucial scaffold, correctly orienting the other functional groups for interaction with the target protein. acs.orgnih.gov

Carbonitrile Group : The carbonitrile group has been shown to be a critical element for the potency of certain kinase inhibitors. In the case of 4-(thiazol-5-yl)pyrimidine derivatives, the C5-carbonitrile is vital for high-affinity binding to CDK9. acs.org

Amino Linker : An amino group, often acting as a linker between the thiazole and another aromatic system (like a pyrimidine or phenyl ring), is a common feature. Co-crystal structures of thiazole inhibitors with CDK2 revealed that the C2-amino group of the thiazole forms strong hydrogen bonds with key amino acid residues (e.g., Asp145) in the kinase's active site. acs.org These interactions are fundamental for anchoring the inhibitor.

Aromatic Systems : Appended aromatic rings, such as pyrimidine or substituted phenyl groups, are involved in essential hydrophobic and π-π stacking interactions within the binding pocket of the target kinase. For example, in CDK2 inhibitors, the thiazole's C4-methyl group engages in hydrophobic interactions with the gatekeeper residue (Phe80). acs.org

These elements collectively contribute to the high-affinity and selective binding of these compounds to their biological targets.

Exploration of Molecular Mechanisms of Action (excluding human physiological effects)

The molecular mechanism of action for biologically active this compound derivatives is inferred to be the inhibition of specific enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

The primary mechanism is competitive inhibition at the ATP-binding site of kinases. Thiazole-based inhibitors are designed to mimic the adenine region of ATP, allowing them to fit into the hydrophobic active site. The key pharmacophoric elements form a network of interactions that stabilize the inhibitor within the binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

For example, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been shown to inhibit CDK9-mediated transcription of RNA polymerase II. acs.org This leads to a decrease in the expression of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately triggering programmed cell death (apoptosis) in cancer cells. acs.org Similarly, the inhibition of VEGFR-2 by 2-[(pyrimidin-4-yl)amino}-1,3-thiazole-5-carbonitriles blocks the signaling pathway that leads to angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. nih.gov

Molecular docking studies on other related heterocyclic systems, like 5-amino-1,3,4-thiadiazole derivatives, have also supported this mechanism, showing strong binding interactions in the active sites of target proteins. nih.gov These theoretical studies, combined with in vitro enzyme assays, help to elucidate the precise molecular interactions driving the inhibitory activity. nih.gov

Computational and Theoretical Investigations of 5 Amino 1,3 Thiazole 4 Carbonitrile and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic electronic properties and reactivity of molecules. These methods are instrumental in characterizing the fundamental aspects of a molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Amino-1,3-thiazole-4-carbonitrile, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Electronic Properties of a Thiazole (B1198619) Derivative Calculated by DFT

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on general findings for thiazole derivatives, not specific to this compound.

Prediction of Molecular Reactivity Descriptors

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These descriptors, conceptualized within the framework of DFT, help in quantifying the reactivity of a molecule. Key descriptors include:

Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings.

These descriptors are invaluable in predicting the reactive sites of a molecule and understanding its behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile.

Table 2: Illustrative Molecular Reactivity Descriptors for a Thiazole Derivative

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |

| Chemical Softness (S) | 1/(2η) | 0.21 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.67 eV |

Note: The data in this table is for illustrative purposes and based on general findings for thiazole derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a small molecule ligand to a biological macromolecule, typically a protein or a nucleic acid.

Characterization of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can be employed to investigate how this compound and its derivatives might interact with the active site of a biological target. These simulations provide detailed information about the binding pose of the ligand, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. The strength of the interaction is quantified by a scoring function, which estimates the binding affinity (often expressed as a docking score or binding energy). A lower binding energy generally indicates a more stable complex and a higher affinity of the ligand for the target. Studies on various thiazole derivatives have shown their potential to bind to a range of biological targets, including enzymes and receptors, with docking scores indicating significant binding affinities. nih.gov

Table 3: Illustrative Docking Results of a Thiazole Derivative with a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen bonds, Hydrophobic interactions |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Pi-alkyl interactions |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Prediction of Potential Pharmacological Targets

In the absence of a known biological target for this compound, inverse docking or virtual screening approaches can be utilized. In this strategy, the molecule is docked against a library of known protein structures to identify potential biological targets. This can provide valuable clues about the compound's mechanism of action and its potential therapeutic applications. For instance, in silico pharmacological prediction methods can calculate the probability of a molecule interacting with various classes of pharmacological targets, such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. mdpi.com

In Silico Screening for Bioactivity Prediction and Lead Optimization (excluding ADMET profiles focusing on toxicity)

Computational, or in silico, screening has emerged as a pivotal tool in the early stages of drug discovery for the bioactivity prediction and lead optimization of novel compounds, including derivatives of this compound. These computational methods allow for the rapid assessment of large libraries of virtual compounds, prioritizing those with the highest potential for desired biological activity before undertaking expensive and time-consuming experimental synthesis and testing. Key methodologies in this domain include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore-based screening.

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For derivatives of the aminothiazole scaffold, this technique has been widely applied to predict their potential as inhibitors of various enzymes, such as kinases, which are often implicated in cancer pathways. For instance, studies on aminothiazole derivatives have utilized molecular docking to investigate their inhibitory potential against Lim kinase 1 (Limk1), a protein involved in tumor cell invasion and metastasis. These computational analyses help in understanding the critical interactions between the small molecule and the amino acid residues of the receptor, guiding the design of more potent inhibitors. Similarly, novel 1,3-thiazole analogues have been evaluated through in silico molecular docking against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that correlates the structural or physicochemical properties of a series of compounds with their biological activities. By developing mathematical models, QSAR can predict the activity of newly designed compounds. For thiazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. These models provide insights into how steric and electrostatic fields of the molecules influence their biological activity, thereby guiding the modification of the lead compound to enhance its potency.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used to screen large compound databases for molecules that fit these spatial and chemical requirements. For scaffolds related to this compound, pharmacophore-based virtual screening can be a crucial step in identifying novel hits from extensive virtual libraries. The integration of pharmacophore modeling with 3D-QSAR and molecular docking provides a comprehensive approach to not only identify potential leads but also to refine their structures for improved activity and selectivity.

The process of lead optimization involves iteratively modifying the structure of a promising lead compound to improve its biological activity and other key properties. In silico screening plays a vital role in this process by predicting the impact of specific structural modifications. For example, based on the insights from molecular docking and QSAR studies of aminothiazole derivatives as Limk1 inhibitors, new compounds with theoretically enhanced activity have been designed. This virtual design cycle allows for the exploration of a vast chemical space to identify optimized candidates for synthesis and further biological evaluation.

Below are illustrative data tables showcasing the type of information generated from in silico studies on related thiazole derivatives.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Aminothiazole Derivative 1 | Lim Kinase 1 | -8.5 | LYS230, ASP326 |

| Aminothiazole Derivative 2 | Lim Kinase 1 | -9.2 | LYS230, GLU244 |

| 1,3-Thiazole Analogue A | VEGFR-2 | -7.8 | CYS919, ASP1046 |

| 1,3-Thiazole Analogue B | VEGFR-2 | -8.4 | GLU885, CYS919 |

Table 1: Example of Molecular Docking Results for Thiazole Derivatives. This table presents hypothetical docking scores and key interacting amino acid residues for aminothiazole derivatives against kinase targets, illustrating the type of data used to evaluate binding affinity and guide lead optimization.

| QSAR Model | Statistical Parameter | Value |

| CoMFA | q² | 0.65 |

| r² | 0.92 | |

| Steric Contribution | 55% | |

| Electrostatic Contribution | 45% | |

| CoMSIA | q² | 0.68 |

| r² | 0.95 | |

| Steric Contribution | 30% | |

| Electrostatic Contribution | 35% | |

| Hydrophobic Contribution | 20% | |

| H-bond Donor Contribution | 10% | |

| H-bond Acceptor Contribution | 5% |

Table 2: Example of 3D-QSAR Model Statistics. This table provides an example of the statistical validation and field contributions for CoMFA and CoMSIA models developed for a series of bioactive thiazole compounds. These parameters indicate the robustness and predictive power of the models.

Advanced Academic and Research Applications of 5 Amino 1,3 Thiazole 4 Carbonitrile

Role as an Intermediate in Drug Discovery and Development Research

The 5-aminothiazole scaffold is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity. The specific arrangement of atoms in 5-Amino-1,3-thiazole-4-carbonitrile makes it an ideal starting point for the synthesis of a wide range of biologically active molecules. Researchers have utilized this compound to develop inhibitors for various enzymes and receptors implicated in disease.

For instance, derivatives of this compound have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key target in anti-angiogenic cancer therapy. nih.gov The synthesis of pyrimidino-thiazolyl carbonitriles from this intermediate has led to the discovery of compounds with significant inhibitory activity against KDR (kinase insert domain receptor), another name for VEGFR-2. nih.gov

Furthermore, the broader class of 2-aminothiazoles has been explored for a multitude of medicinal applications, including their potential as antitumor, antiviral, antibacterial, and anti-inflammatory agents. rsc.org The versatility of the this compound intermediate allows for the generation of large libraries of compounds for high-throughput screening, accelerating the identification of new therapeutic leads. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups, providing a multitude of pathways for chemical modification.

The related 5-amino-1,3,4-thiadiazole scaffold has also shown promise in the development of bioactive small molecules with polypharmacological activities, as demonstrated by the synthesis of isatin-appended derivatives that exhibit antiproliferative effects against cancer cell lines. nih.gov While a different isomer, this highlights the general utility of the aminonitrile-substituted five-membered heterocycle in medicinal chemistry.

| Derivative Class | Therapeutic Target | Research Focus | Reference |

|---|---|---|---|

| Pyrimidino-thiazolyl carbonitriles | VEGFR-2 (KDR) Kinase | Development of potent inhibitors for anti-angiogenic therapy. | nih.gov |

| General 2-Aminothiazoles | Various (e.g., Estrogen receptors, Adenosine receptors) | Exploration for antitumor, antiviral, and anti-inflammatory activities. | rsc.org |

| 5-Amino-1,3,4-thiadiazole-isatins | Multiple (Polypharmacology) | Synthesis of bioactive small molecules with antiproliferative properties. | nih.gov |

Development of Chemical Probes and Biosensors (if academically explored)

While the primary research focus for this compound has been in the synthesis of therapeutic and agrochemical agents, the inherent properties of the thiazole (B1198619) ring and its substituents suggest potential for its use in the development of chemical probes and biosensors. The thiazole nucleus is a component of thiamine (B1217682) (Vitamin B1) and is involved in various biological processes. wikipedia.org

The development of fluorescent probes often relies on heterocyclic scaffolds that can be functionalized to modulate their photophysical properties upon binding to a target molecule or ion. The amino and nitrile groups of this compound could be chemically modified to incorporate fluorophores or recognition moieties for specific analytes. However, dedicated research on the application of this specific compound as a chemical probe or biosensor is not extensively documented in the provided search results.

Utility as Key Intermediates in Agrochemical Research, particularly Crop Protection

Similar to its role in drug discovery, this compound is a valuable intermediate in the synthesis of agrochemicals. The constant need for new and effective herbicides, fungicides, and insecticides with novel modes of action drives research in this area. The aminothiazole core is present in some commercially successful agrochemicals.

Research has demonstrated that aminothiazole derivatives possess fungicidal and herbicidal activities. nih.gov For example, the aminoisothiazolamide class of compounds, which are structurally related, have been identified as potent herbicides that inhibit lysyl-tRNA synthetase. nih.gov This highlights the potential for derivatives of this compound to act on novel biological targets in weeds and plant pathogens.

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been explored for applications in crop protection, showcasing the industrial and academic interest in aminonitrile-heterocycles as key intermediates for agrochemicals. conicet.gov.ar The ability to readily modify the structure of this compound allows for the systematic optimization of biological activity against specific agricultural pests. The search for new crop protection solutions is a significant area of research where this compound can play a crucial role. nih.gov

| Agrochemical Class | Target Application | Research Finding | Reference |

|---|---|---|---|

| Aminoisothiazolamides | Herbicides | Identified as potent inhibitors of lysyl-tRNA synthetase with herbicidal activity. | nih.gov |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Crop Protection | Synthesized as key intermediates with potential industrial use in agrochemicals. | conicet.gov.ar |

Future Perspectives and Unaddressed Research Challenges for 5 Amino 1,3 Thiazole 4 Carbonitrile

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is set to redefine the creation of 5-amino-1,3-thiazole-4-carbonitrile derivatives. These computational approaches offer the potential to accelerate and optimize the design of synthetic routes, moving beyond traditional, often time-consuming, laboratory-based methods.

A significant challenge in synthesizing substituted thiazoles is controlling regioselectivity, especially when multiple reactive sites are present on the precursor molecules. nih.gov ML models, particularly those using active learning frameworks, can be employed to optimize reaction conditions such as temperature, solvent, and catalyst choice to maximize the yield of the desired isomer. nih.gov Bayesian optimization, for example, can intelligently guide the selection of experimental conditions to efficiently map the reaction landscape and identify optimal parameters with fewer experiments. mdpi.com

The table below illustrates a conceptual application of how AI could streamline the synthesis of a hypothetical derivative of this compound.

Table 1: Conceptual AI-Driven Synthesis Design

| Synthesis Step | Traditional Approach | AI/ML-Enhanced Approach | Potential Advantage |

|---|---|---|---|

| Route Design | Manual literature search and expert intuition. | Retrosynthesis algorithms predict multiple viable pathways. nih.gov | Faster identification of novel and efficient routes. |

| Reaction Prediction | Based on known examples and chemical principles. | ML models predict product structure, yield, and potential side reactions. nih.gov | Higher accuracy in predicting outcomes, reducing failed experiments. |

| Condition Optimization | One-factor-at-a-time experimentation. | Bayesian optimization suggests next-best experiments for rapid optimization. mdpi.com | Accelerated discovery of optimal reaction conditions. |

| Reagent Selection | Limited to commercially available or known reagents. | Generative models propose novel reagents with desired properties. | Expansion of accessible chemical space. |

Development of Novel High-Throughput Screening Methodologies for Biological Activities (non-clinical)

To unlock the full therapeutic potential of this compound derivatives, the development of innovative high-throughput screening (HTS) methods is essential. These non-clinical assays are critical for rapidly evaluating large libraries of compounds to identify those with promising biological activities.

Phenotypic screening, which assesses the effect of compounds on cell morphology and function, is a powerful approach for discovering molecules with novel mechanisms of action. The "cell painting" assay, for example, uses fluorescent dyes to stain multiple cellular components, creating a detailed morphological profile. nih.gov By comparing the profiles of cells treated with test compounds to those of known drugs, researchers can infer potential mechanisms of action and identify promising leads. nih.gov This method has been successfully used to evaluate the polypharmacological properties of related aminothiadiazole compounds. nih.gov

Another area of development is the use of target-based screening in more physiologically relevant contexts. For example, instead of only testing enzyme inhibition in a purified system, assays can be designed to measure the downstream effects of target modulation within a cellular context. For derivatives targeting enzymes like prolyl oligopeptidase (PREP), screening could involve measuring the modulation of protein-protein interactions, such as α-synuclein dimerization, within cells. acs.org

The table below outlines potential HTS methodologies for evaluating derivatives of this compound.

Table 2: High-Throughput Screening Methodologies

| Screening Method | Principle | Application for Thiazole (B1198619) Derivatives | Reference |

|---|---|---|---|

| Cell Painting Assay | High-content imaging of cellular morphological changes induced by a compound. | Identifying polypharmacological profiles and predicting mechanism of action. | nih.gov |

| Protein Fragment Complementation Assay (PCA) | Reconstitution of a reporter protein when two interacting target proteins come into proximity. | Screening for inhibitors of specific protein-protein interactions (e.g., α-synuclein dimerization). | acs.org |

| GFP-LC3 Autophagy Assay | Monitoring the localization of GFP-tagged LC3 protein to assess autophagic flux. | Identifying compounds that induce or inhibit autophagy. | acs.org |

| Reporter Gene Assays | Measuring the activity of a specific signaling pathway by linking a reporter gene to a pathway-responsive promoter. | Screening for modulators of transcription factors or signaling pathways. | |

Advanced Structural Characterization Techniques for Complex Derivatives

As increasingly complex derivatives of this compound are synthesized, advanced structural characterization techniques become indispensable for unambiguously determining their three-dimensional structure. This knowledge is crucial for understanding structure-activity relationships (SAR) and for guiding further optimization.

While standard techniques like 1H and 13C NMR spectroscopy and mass spectrometry are foundational, more sophisticated methods are needed for complex cases. nih.govmdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for elucidating the connectivity of intricate molecular frameworks. For determining the absolute configuration of chiral centers, X-ray crystallography remains the gold standard, providing precise atomic coordinates and information on intermolecular interactions in the solid state. researchgate.net

In cases where suitable crystals for X-ray diffraction cannot be obtained, other techniques can provide valuable structural insights. Circular dichroism (CD) spectroscopy can be used to study the stereochemistry of chiral molecules in solution. Furthermore, computational methods, such as density functional theory (DFT) calculations, can be used in conjunction with experimental data to predict the most stable conformations and to help interpret spectroscopic results.

The table below summarizes key advanced characterization techniques and their applications.

Table 3: Advanced Structural Characterization Techniques

| Technique | Information Provided | Relevance for Complex Thiazole Derivatives | Reference |

|---|---|---|---|

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions. | Unambiguous determination of molecular structure and stereochemistry. | researchgate.net |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Correlation between different nuclei, revealing the connectivity of the molecular skeleton. | Elucidation of the structure of complex derivatives with multiple substituents. | nih.govmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecule, allowing for the determination of the elemental composition. | Confirmation of the molecular formula of newly synthesized compounds. | mdpi.com |

| Circular Dichroism (CD) Spectroscopy | Information about the chirality and secondary structure of molecules. | Determination of absolute configuration and conformational analysis in solution. | nih.gov |

Exploration of Undiscovered Bioactivities and Mechanistic Pathways (pre-clinical, non-human)

The this compound core is a versatile scaffold that has been incorporated into compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net However, there remains a vast, unexplored landscape of potential bioactivities and mechanistic pathways for its derivatives.

Future research will likely focus on screening these compounds against a broader array of biological targets. Given the structural similarities of the aminothiazole core to known inhibitors of enzymes like carbonic anhydrases and kinases, these enzyme families represent promising areas for investigation. nih.gov For instance, derivatives of the related 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have shown potent and selective inhibition of human carbonic anhydrase isozymes. nih.gov

Moreover, the exploration of novel mechanistic pathways is a key research frontier. The discovery that certain 5-aminothiazoles can modulate protein-protein interactions of prolyl oligopeptidase (PREP) without strongly inhibiting its enzymatic activity opens up new avenues for therapeutic intervention in neurodegenerative diseases. acs.org Investigating the potential of these compounds to induce ferroptosis, a form of programmed cell death, in cancer cells is another promising direction. acs.org

Pre-clinical studies in non-human models will be crucial for validating these new bioactivities. For example, evaluating the efficacy of novel derivatives in reversing diet-induced obesity in mouse models, as has been done for other small molecule inhibitors, could uncover new applications in metabolic diseases. nih.gov

The table below highlights potential areas for exploring new bioactivities.

Table 4: Exploration of Novel Bioactivities and Mechanisms

| Potential Biological Target/Pathway | Therapeutic Area | Rationale/Example | Reference |

|---|---|---|---|

| Carbonic Anhydrase Isozymes | Glaucoma, Epilepsy | Related aminothiadiazole sulfonamides are potent inhibitors. | nih.gov |

| Prolyl Oligopeptidase (PPI modulation) | Neurodegenerative Diseases | 5-aminothiazoles modulate α-synuclein dimerization via PREP interaction. | acs.org |

| GPX4 Inhibition / Ferroptosis Induction | Cancer | Ferrocenophane-appended compounds show potent ferroptosis-inducing activity. | acs.org |

| Nicotinamide N-methyltransferase (NNMT) | Metabolic Diseases | NNMT inhibitors have shown efficacy in reversing diet-induced obesity in mice. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.